5-methyl-1-benzofuran-3-carboxylic acid 5-methyl-1-benzofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 93670-26-9
VCID: VC4632339
InChI: InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12)
SMILES: CC1=CC2=C(C=C1)OC=C2C(=O)O
Molecular Formula: C10H8O3
Molecular Weight: 176.171

5-methyl-1-benzofuran-3-carboxylic acid

CAS No.: 93670-26-9

Cat. No.: VC4632339

Molecular Formula: C10H8O3

Molecular Weight: 176.171

* For research use only. Not for human or veterinary use.

5-methyl-1-benzofuran-3-carboxylic acid - 93670-26-9

Specification

CAS No. 93670-26-9
Molecular Formula C10H8O3
Molecular Weight 176.171
IUPAC Name 5-methyl-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12)
Standard InChI Key ZTOSOLQWPWTEEA-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC=C2C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The benzofuran scaffold consists of a fused benzene and furan ring system. In 5-methyl-1-benzofuran-3-carboxylic acid, the methyl group at position 5 and the carboxylic acid at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The molecular formula (C₁₀H₈O₃) corresponds to a molar mass of 176.17 g/mol. Key structural identifiers include:

SMILES: CC1=CC2=C(C=C1)OC=C2C(=O)O
InChIKey: ZTOSOLQWPWTEEA-UHFFFAOYSA-N

The planar benzofuran system allows for π-π stacking, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for crystallization and solubility .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via computational methods, provide insights into its gas-phase ion mobility (Table 1) .

Table 1: Predicted Collision Cross-Sections for 5-Methyl-1-Benzofuran-3-Carboxylic Acid Adducts

Adductm/zCCS (Ų)
[M+H]⁺177.05463132.4
[M+Na]⁺199.03657146.0
[M-H]⁻175.04007135.2

These values suggest moderate polarizability, consistent with aromatic systems bearing ionizable groups .

Synthetic Methodologies

Ester Hydrolysis Route

A common strategy for synthesizing benzofuran carboxylic acids involves hydrolyzing their methyl ester precursors. For example, methyl 5-methyl-1-benzofuran-3-carboxylate (CAS 93670-27-0) can be hydrolyzed under basic conditions . A representative procedure adapted from analogous systems is as follows:

  • Reaction Conditions:

    • Substrate: Methyl 5-methyl-1-benzofuran-3-carboxylate (1.3 g, 7.38 mmol)

    • Reagents: NaOH (5% aqueous solution, 41 mL), methanol (51 mL)

    • Temperature: 65°C, 4 hours

  • Workup:

    • Methanol removal in vacuo followed by dichloromethane extraction to discard non-acidic byproducts.

    • Acidification of the aqueous layer to pH 1 with HCl, yielding the carboxylic acid after chloroform extraction and drying .

This method achieves yields exceeding 98% for structurally similar benzofuran-5-carboxylic acids .

Direct Functionalization of Benzofuran Cores

Alternative approaches involve modifying prefunctionalized benzofurans. For instance, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can undergo methylation using dimethyl sulfate to install methoxy groups, though this method requires prolonged reflux (48 hours) and yields mixed results depending on substituent positioning .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 5-methyl-1-benzofuran-3-carboxylic acid are unavailable, analogous compounds exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate between δ 7.09–8.30 ppm, with the methyl group appearing as a singlet near δ 2.1–2.3 ppm .

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid typically appears near δ 167–170 ppm .

X-ray Crystallography

Crystal structures of related methyl esters (e.g., methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate) reveal triclinic packing with intermolecular hydrogen bonds stabilizing the lattice . The carboxylic acid derivative likely exhibits similar packing motifs.

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